3-Amino-4-chloro-N-isopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

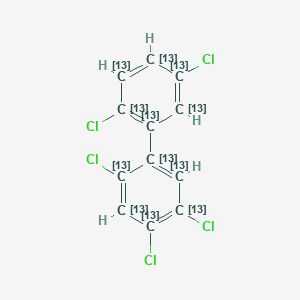

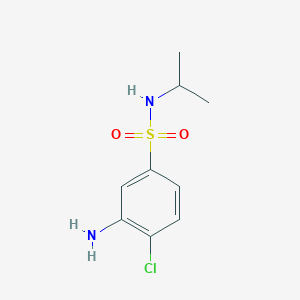

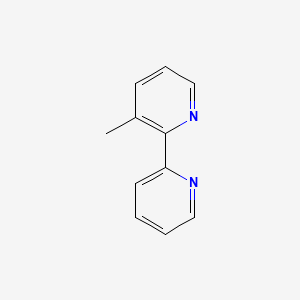

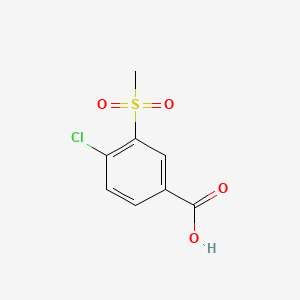

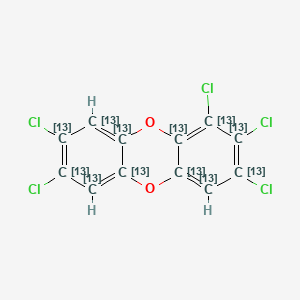

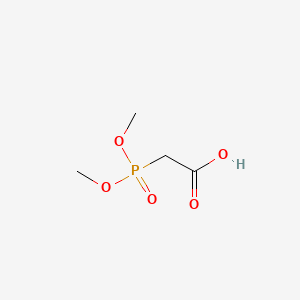

3-Amino-4-chloro-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H13ClN2O2S . It is used in various chemical reactions and has a molecular weight of 248.73 g/mol .

Synthesis Analysis

The synthesis of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide involves several steps. One method involves the use of sodium tetrahydroborate and nickel (II) chloride hexahydrate in tetrahydrofuran and methanol at 0°C . Another method involves the use of 10% Pd/C and hydrazine hydrate in ethanol under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and an isopropylbenzenesulfonamide group .Chemical Reactions Analysis

3-Amino-4-chloro-N-isopropylbenzenesulfonamide can participate in various chemical reactions. For instance, it can react with sodium tetrahydroborate and nickel (II) chloride hexahydrate in tetrahydrofuran and methanol at 0°C . It can also react with 10% Pd/C and hydrazine hydrate in ethanol under an inert atmosphere .Physical And Chemical Properties Analysis

3-Amino-4-chloro-N-isopropylbenzenesulfonamide is a solid at room temperature. It should be stored at 2-8°C . Its exact boiling point is not mentioned in the search results .Aplicaciones Científicas De Investigación

Antitumor Properties

- Sulfonamide-focused libraries, including derivatives of benzenesulfonamide, have been evaluated for their antitumor properties. Compounds such as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promise as cell cycle inhibitors and have advanced to clinical trials due to their potential as antitumor agents (Owa et al., 2002).

Anti-HIV Activity

- A series of derivatives, including N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide, have been synthesized and tested for their potential anti-HIV-1 activity. These compounds have shown promising results in vitro (Brzozowski & Sa̧czewski, 2007).

Conformational Polymorphism

- The crystal and molecular structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) have been analyzed to understand their conformational polymorphism, providing insights into the structural variability of such compounds (Bar & Bernstein, 1985).

Topical Antiglaucoma Agents

- Certain derivatives of benzenesulfonamide have been tested as inhibitors of carbonic anhydrase isozymes, showing potential as topically acting antiglaucoma agents. Some derivatives have demonstrated good in vivo activity and prolonged duration of action (Mincione et al., 2001).

Environmental Impact

- The transport characteristics of compounds like chlorsulfuron, a derivative of benzenesulfonamide, have been studied in soil columns to predict their mobility in agricultural soils, which is important for understanding their environmental impact (Veeh et al., 1994).

Diabetes Treatment

- Metahexamide, a compound related to benzenesulfonamide, has been studied for its effects in diabetic patients, showing promise as a hypoglycemic agent (Pollen et al., 1960).

Safety And Hazards

3-Amino-4-chloro-N-isopropylbenzenesulfonamide is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking or smoking when using this product .

Propiedades

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOICKWCDYSFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-chloro-N-isopropylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)